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(1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone
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Overview
Description
(1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone typically involves the reaction of 1-methylindole with 4-phenylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-indol-3-yl)methanone: Lacks the piperidine moiety, which may result in different biological activities.
(4-phenylpiperidin-1-yl)methanone: Lacks the indole moiety, which may affect its interaction with molecular targets.
(1-methyl-1H-indol-3-yl)(4-methylpiperidin-1-yl)methanone: Similar structure but with a methyl group on the piperidine ring, potentially altering its pharmacological properties.
Uniqueness
The uniqueness of (1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone lies in its combined indole and piperidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Biological Activity
The compound (1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone , often referred to in the literature as a synthetic cannabinoid, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure consists of an indole moiety linked to a piperidine ring, which is characteristic of many synthetic cannabinoids. Its molecular formula is C19H22N2O, and it features a methanone functional group that contributes to its reactivity.
1. Neuropharmacological Effects
Research indicates that compounds with similar structures to this compound exhibit significant interactions with cannabinoid receptors. These interactions can lead to various neuropharmacological effects:
- CB1 and CB2 Receptor Agonism : Studies have shown that synthetic cannabinoids can act as agonists at cannabinoid receptors, influencing neurotransmitter release and modulating pain perception, mood, and appetite.
2. Antimicrobial Activity
Recent investigations have explored the antimicrobial potential of this compound against various pathogens:
Compound | Target Pathogen | MIC (µM) | Reference |
---|---|---|---|
This compound | Mycobacterium tuberculosis | 6.3 | |
4PP Series (related compounds) | Mycobacterium tuberculosis | 6.3 - 23 |
The compound demonstrated promising activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.3 µM, indicating its potential as a lead compound for further development in treating tuberculosis.
Case Study 1: Antimicrobial Screening
In a high-throughput screening study involving over 100,000 compounds, derivatives of the 4-phenylpiperidine series were identified as having significant antibacterial properties. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced efficacy while minimizing cytotoxicity against human cells.
Case Study 2: Neuropharmacological Assessment
A study examining the neuropharmacological effects of structurally related compounds found that they could significantly alter behavior in animal models, suggesting potential applications in pain management and psychiatric disorders. The modulation of neurotransmitter systems by these compounds points to their therapeutic potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to either the indole or piperidine moieties can significantly affect receptor binding affinity and selectivity. For instance:
Modification | Effect on Activity |
---|---|
Substitution at N-position of piperidine | Increased CB receptor affinity |
Alteration of indole substituents | Variable impact on antimicrobial efficacy |
Properties
Molecular Formula |
C21H22N2O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1-methylindol-3-yl)-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H22N2O/c1-22-15-19(18-9-5-6-10-20(18)22)21(24)23-13-11-17(12-14-23)16-7-3-2-4-8-16/h2-10,15,17H,11-14H2,1H3 |
InChI Key |
WPIUAOFNASELET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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